molecular formula C12H14FNO4S B2401426 1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 727717-65-9

1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No.: B2401426
CAS No.: 727717-65-9
M. Wt: 287.31
InChI Key: KVTMJSLAIYWPFK-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H14FNO4S and a molecular weight of 287.31 g/mol . It is characterized by the presence of a fluorobenzene sulfonyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid typically involves the reaction of 2-fluorobenzenesulfonyl chloride with piperidine-4-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorobenzene sulfonyl group is known to enhance the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Chlorobenzenesulfonyl)piperidine-4-carboxylic acid: Similar in structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding affinity.

    1-(2-Methylbenzenesulfonyl)piperidine-4-carboxylic acid: Contains a methyl group instead of fluorine, which may influence its chemical properties and biological activity.

    1-(2-Nitrobenzenesulfonyl)piperidine-4-carboxylic acid:

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its chemical stability and biological activity compared to its analogs.

Properties

IUPAC Name

1-(2-fluorophenyl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4S/c13-10-3-1-2-4-11(10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTMJSLAIYWPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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